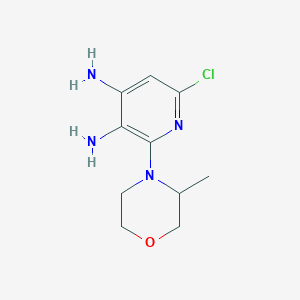
6-Chloro-2-(3-methylmorpholin-4-yl)pyridine-3,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-(3-methylmorpholin-4-yl)pyridine-3,4-diamine is a heterocyclic compound that features a pyridine ring substituted with a chloro group, a morpholine ring, and two amino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of phosphorus oxychloride for chlorination, followed by nucleophilic substitution reactions to introduce the morpholine and amino groups .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-(3-methylmorpholin-4-yl)pyridine-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of trifluoroacetic acid can be used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Applications De Recherche Scientifique
6-Chloro-2-(3-methylmorpholin-4-yl)pyridine-3,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-(3-methylmorpholin-4-yl)pyridine-3,4-diamine involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cellular signaling pathways and affect cell growth, differentiation, and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diamino-6-chloropyrimidine: A structurally similar compound with applications in medicinal chemistry.
Pyrido[2,3-d]pyrimidine derivatives: These compounds share a similar pyridine-pyrimidine scaffold and have shown therapeutic potential.
Uniqueness
6-Chloro-2-(3-methylmorpholin-4-yl)pyridine-3,4-diamine is unique due to the presence of the morpholine ring, which can enhance its solubility and bioavailability. Additionally, the combination of chloro and amino groups provides versatile reactivity, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H15ClN4O |
|---|---|
Poids moléculaire |
242.70 g/mol |
Nom IUPAC |
6-chloro-2-(3-methylmorpholin-4-yl)pyridine-3,4-diamine |
InChI |
InChI=1S/C10H15ClN4O/c1-6-5-16-3-2-15(6)10-9(13)7(12)4-8(11)14-10/h4,6H,2-3,5,13H2,1H3,(H2,12,14) |
Clé InChI |
RNBKQQGYSFQQAP-UHFFFAOYSA-N |
SMILES canonique |
CC1COCCN1C2=C(C(=CC(=N2)Cl)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















